molecular formula C11H16N2O3S B7580023 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid

2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid

Cat. No. B7580023
M. Wt: 256.32 g/mol
InChI Key: RGMOYTWOJYXZJX-UHFFFAOYSA-N
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Description

2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMA is a thiazolylmethyl-morpholinyl acetic acid derivative, which belongs to the class of compounds known as thiazoles.

Mechanism of Action

2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has low toxicity and is well-tolerated in animal studies. However, 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid also has a short half-life, which may limit its therapeutic efficacy.

Future Directions

2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid has shown promising results in preclinical studies, and there are several future directions for its research. One potential direction is to investigate its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of inflammatory bowel disease (IBD) and other autoimmune disorders. Additionally, further studies are needed to optimize its synthesis method and improve its pharmacokinetic properties.
Conclusion
In conclusion, 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid is a thiazolylmethyl-morpholinyl acetic acid derivative that has shown significant potential in scientific research for its therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-oxidant properties and has been investigated for its neuroprotective effects. 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research should focus on exploring its therapeutic potential in various diseases and optimizing its pharmacokinetic properties.

Synthesis Methods

2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid can be synthesized through a multi-step process involving the reaction of morpholine with 4,5-dimethyl-2-thiazolyl chloride, followed by the addition of acetic anhydride and subsequent hydrolysis. This synthesis method has been optimized to produce high yields of 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid with good purity.

Scientific Research Applications

2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid has also been investigated for its neuroprotective effects and its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-[4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-7-8(2)17-11(12-7)13-3-4-16-9(6-13)5-10(14)15/h9H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMOYTWOJYXZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCOC(C2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid

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